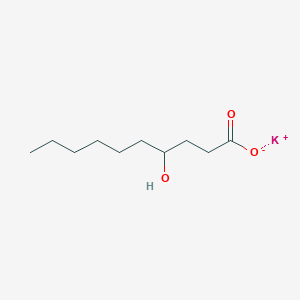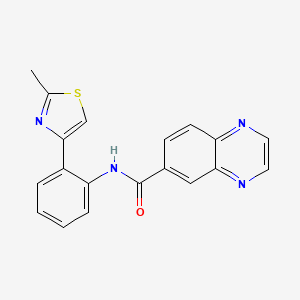
N-(2-(2-methylthiazol-4-yl)phenyl)quinoxaline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a class of novel thiazole-(benz)azole derivatives was synthesized to investigate their anticancer activity . The structure of the compounds was confirmed by IR, 1H-NMR, and MS spectral data and elemental analyses .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
The thiazole-quinoxaline hybrid structure has attracted attention in cancer research. Studies have shown that derivatives of this compound exhibit promising anticancer activity. Researchers have explored their effects on various cancer cell lines, including prostate cancer, breast cancer, and leukemia. Mechanisms of action involve inhibition of cell proliferation, induction of apoptosis, and interference with tumor growth pathways .
Antioxidant Activity
Certain derivatives of N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]quinoxaline-6-carboxamide demonstrate potent antioxidant properties. These compounds scavenge free radicals, protecting cells from oxidative damage. Such activity is crucial for preventing diseases associated with oxidative stress, including neurodegenerative disorders and cardiovascular conditions .
Anti-Inflammatory Effects
Inflammation plays a central role in various diseases. Some derivatives of this compound exhibit anti-inflammatory activity by modulating inflammatory pathways. Researchers have investigated their potential in conditions like arthritis, colitis, and neuroinflammation .
Antimicrobial Applications
Thiazole-quinoxaline derivatives have shown antimicrobial efficacy against bacteria, fungi, and viruses. These compounds could serve as leads for developing novel antibiotics or antiviral agents. Their mode of action involves disrupting microbial cell membranes or interfering with essential enzymes .
Metabolic Disorders
Researchers have explored the potential of N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]quinoxaline-6-carboxamide derivatives in managing metabolic disorders. These include antidiabetic and antihypertensive effects. By targeting specific pathways, these compounds may contribute to better disease management .
Neuroprotective Properties
The thiazole-quinoxaline scaffold has implications for neuroprotection. Some derivatives exhibit neuroprotective effects by enhancing neuronal survival, reducing oxidative stress, and modulating neurotransmitter systems. These properties make them interesting candidates for neurodegenerative disease research .
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, depending on the specific substituents on the thiazole ring . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been associated with a wide range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of the compound in various solvents could affect its bioavailability and efficacy . .
Eigenschaften
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4OS/c1-12-22-18(11-25-12)14-4-2-3-5-15(14)23-19(24)13-6-7-16-17(10-13)21-9-8-20-16/h2-11H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZXBLALBRAQLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

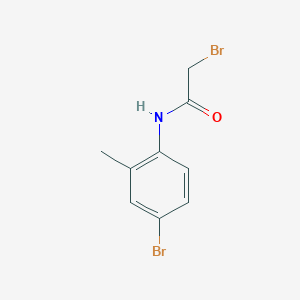
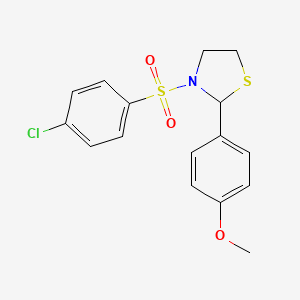
![5-[1-(2-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonyl]-1,2,5-dithiazepane](/img/structure/B2767829.png)

![2-[1-[3-(Dimethylamino)benzoyl]azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2767832.png)
![(E)-N-[Cyano(oxolan-3-yl)methyl]-3-(1-methylindol-3-yl)prop-2-enamide](/img/structure/B2767833.png)
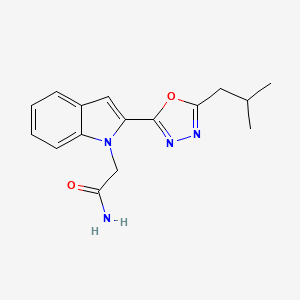
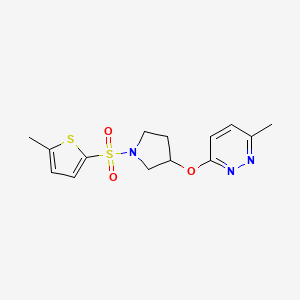
![N-[2-(4-ethoxyphenoxy)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2767836.png)
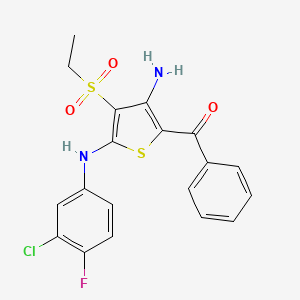
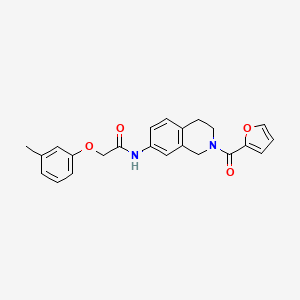
![6-Benzyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2767844.png)
![2-[[1-[2-(4-Chlorophenoxy)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2767845.png)
